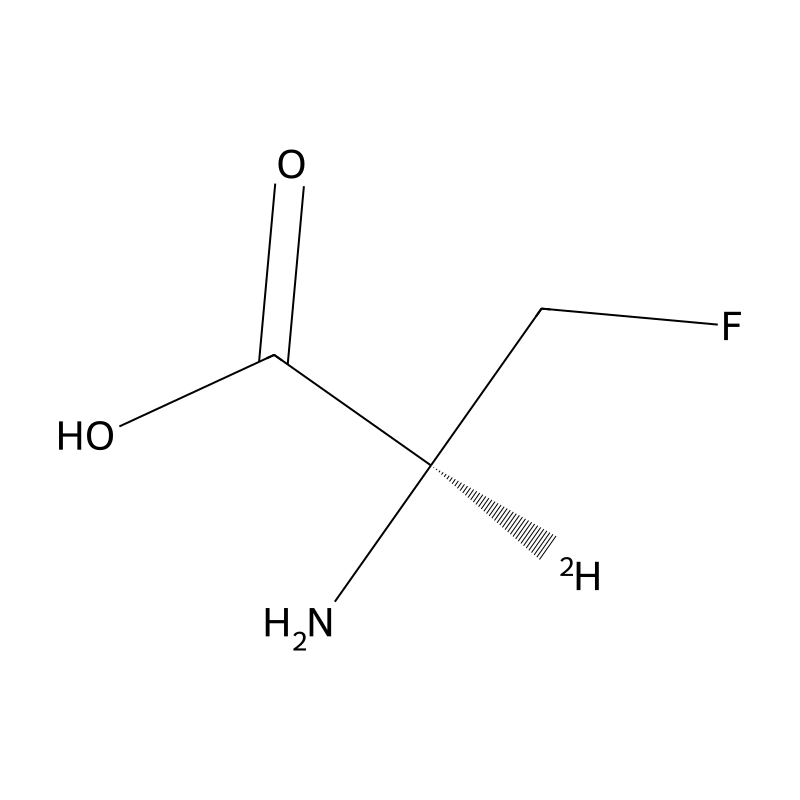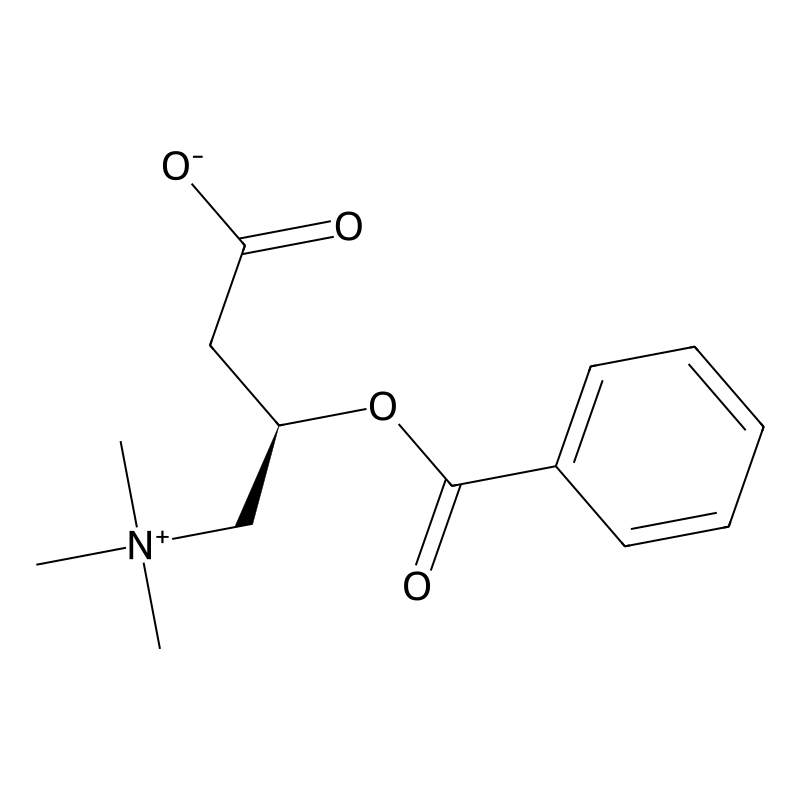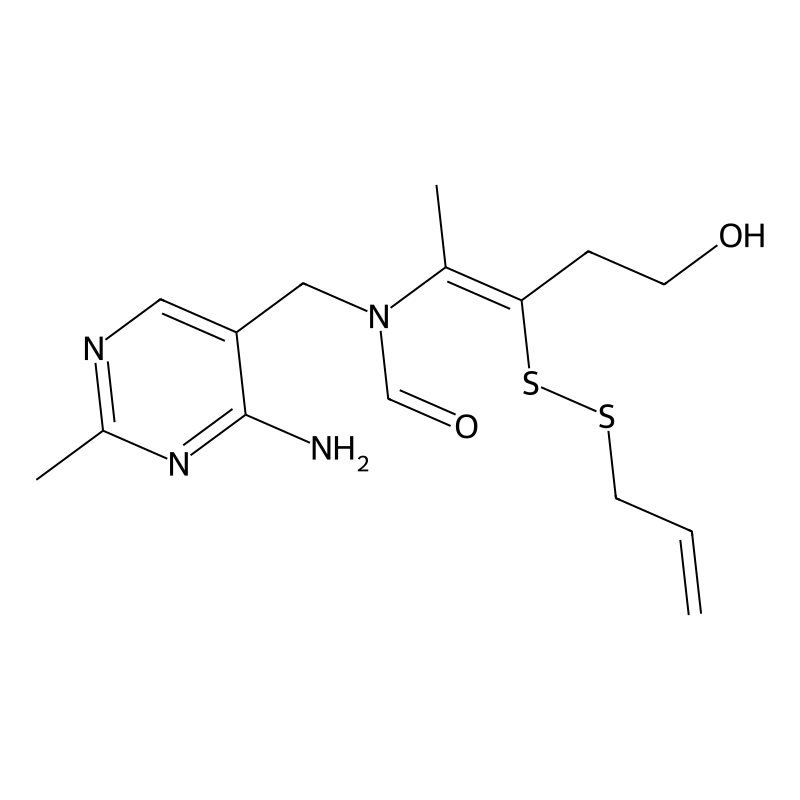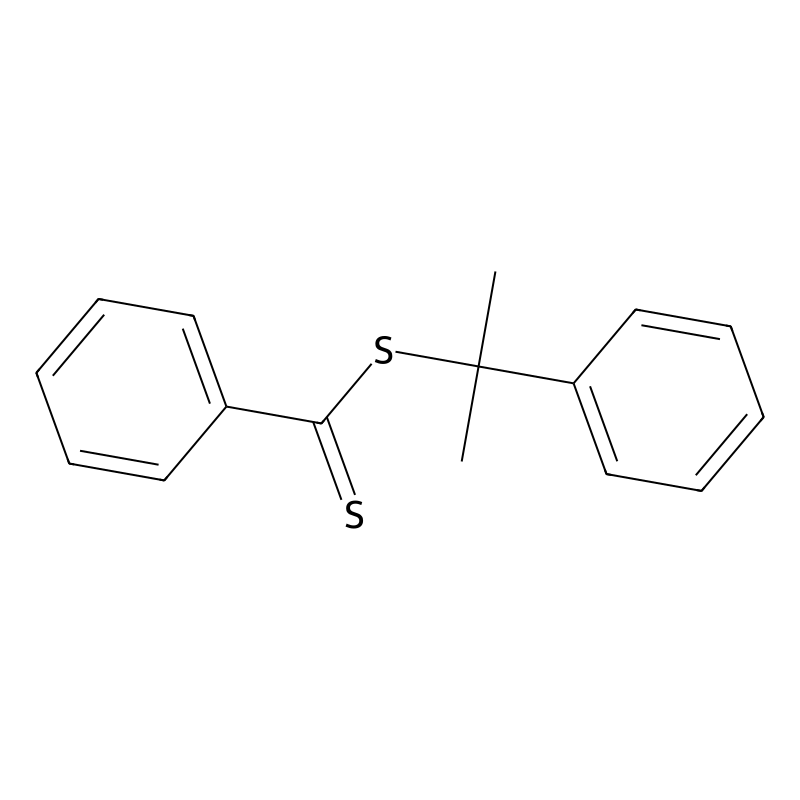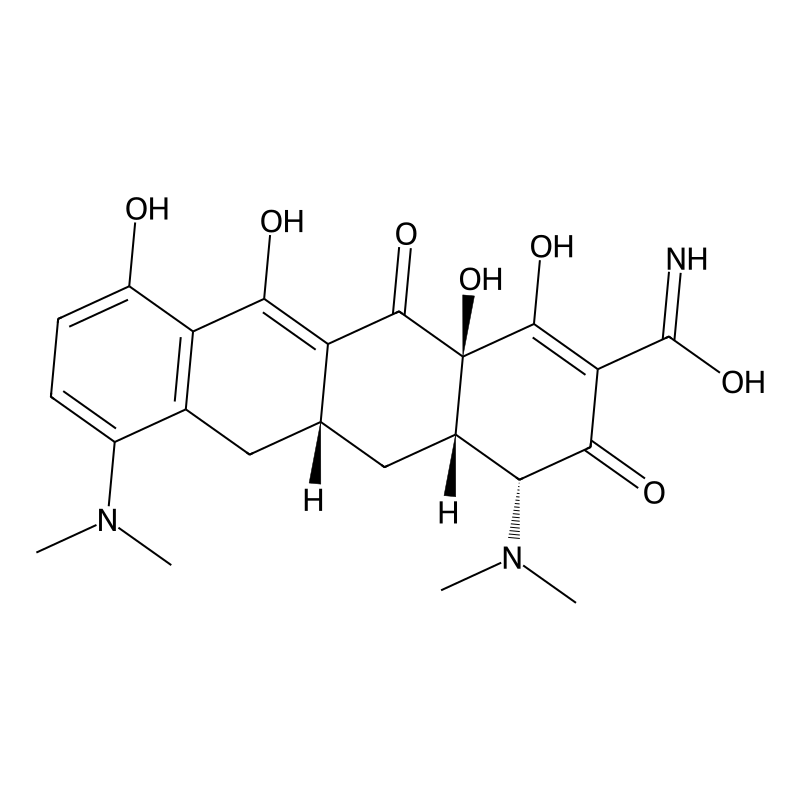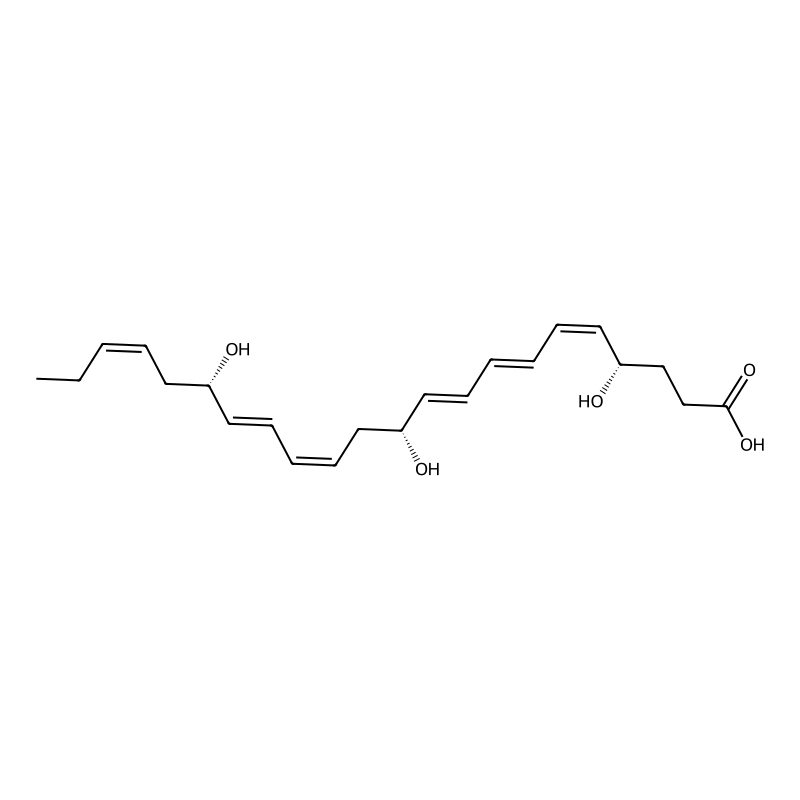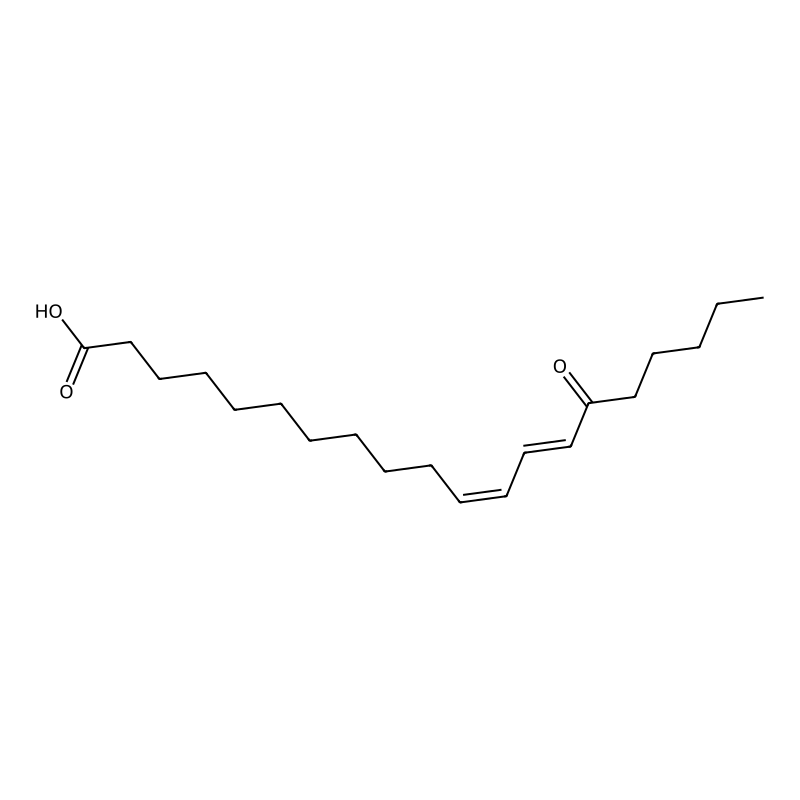3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone
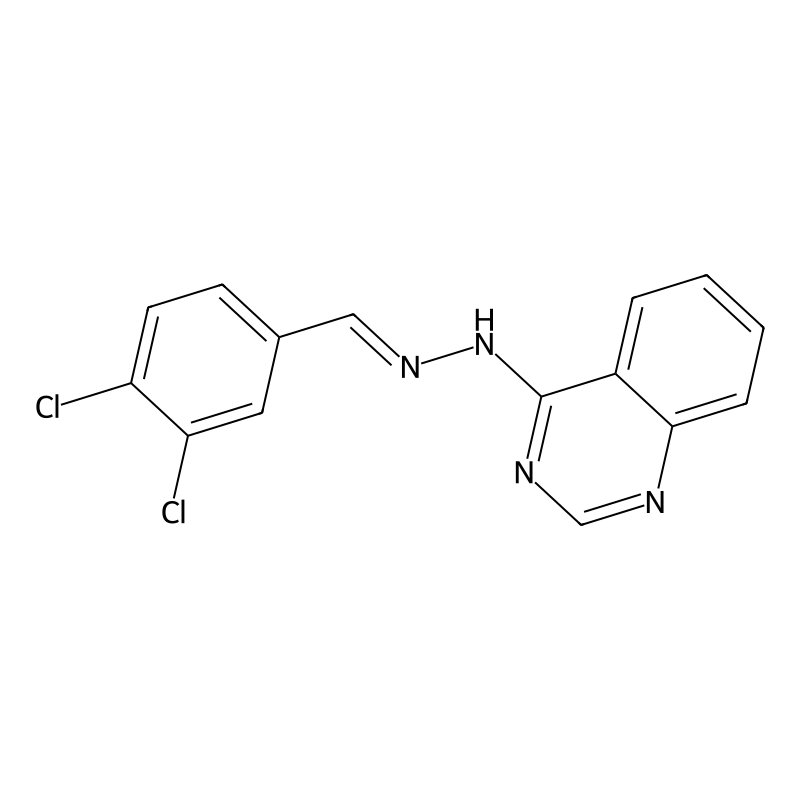
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Pharmacology: Antimicrobial Activity
Scientific Field: Pharmacology Summary of Application: The antimicrobial properties of the compound are explored for the development of new antibiotics. Methods of Application:
- The mode of action is investigated through biochemical assays. Results: The compound exhibits antimicrobial activity against selected bacterial strains .
Application in Medicinal Chemistry: Targeted Cancer Therapy
Scientific Field: Medicinal Chemistry Summary of Application: The compound’s affinity for specific cancer cell receptors is exploited in targeted cancer therapy, aiming to minimize side effects and improve treatment efficacy. Methods of Application:
3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a dichlorobenzene moiety and a quinazolinyl hydrazone group. Its molecular formula is , with a molecular weight of approximately 317.2 g/mol . This compound features two chlorine atoms attached to the benzene ring, which influences its reactivity and biological properties.
- Condensation Reactions: The hydrazone group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
- Hydrolysis: Under acidic or basic conditions, the hydrazone bond can hydrolyze, yielding the corresponding aldehyde and hydrazine derivatives.
- Oxidation: The compound may undergo oxidation reactions, particularly affecting the benzene ring and altering its electronic properties.
Research indicates that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits significant biological activity. It has been studied for its potential as:
- Antimicrobial Agent: Evidence suggests that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.
The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves:
- Formation of Hydrazone: The reaction between 3,4-dichlorobenzenecarbaldehyde and 4-quinazolinylhydrazine in an appropriate solvent (often ethanol or methanol) under reflux conditions.
- Purification: The resulting product is purified using recrystallization techniques to obtain a high-purity compound.
This method allows for a relatively straightforward synthesis while ensuring good yields.
3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in:
- Pharmaceutical Industry: As a potential lead compound for developing new antimicrobial and anticancer drugs.
- Chemical Research: Utilized in studies exploring new synthetic pathways or as intermediates in organic synthesis.
Interaction studies have shown that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can interact with various biological targets. Some notable findings include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Binding Affinity: Studies suggest it has a significant binding affinity to certain receptors, which could explain its biological activities.
Several compounds share structural similarities with 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone | Lacks one chlorine atom; different reactivity profile |

